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Compound Focus: RN486

CAS No.: 1242156-23-5

Cat. No.: S547908

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The SDF (Structure-Data File) for **RN486** can be obtained through the following methods:

- **Download from a Commercial Supplier:** The SDF file is listed as available for download from the manufacturer BioCrick [1].
- **Convert from the PDB Structure:** The crystal structure of Bruton's Tyrosine Kinase (BTK) in complex with **RN486** is available in the Protein Data Bank (PDB) under accession code **5P9G** [2]. You can download the PDB file and extract the ligand (**RN486**) coordinates to create an SDF file.
- **Use an Online Conversion Tool:** If you find the structure in another format, you can use a free, web-based tool like the **SDF to PDB Converter** from ScienceCodons to convert between chemical file formats [3]. This tool can process files in SDF, PDB, and MOL2 formats.

RN486 Chemical & Biological Profile

Here is a summary of the key chemical and biological data for **RN486**:

Property	Details
CAS Number	1242156-23-5 [4] [1]
Molecular Formula	C ₃₅ H ₃₅ FN ₆ O ₃ [4] [1]
Molecular Weight	606.69 g/mol (or 606.7 g/mol) [4] [1]
IUPAC Name	6-cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one [1]
SMILES	CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)C0 [1]
InChIKey	ZTUJNJAKTLHBEX-UHFFFAOYSA-N [1]
Solubility	24 mg/mL (39.56 mM) in DMSO [1]

Property	Details
Primary Target (IC ₅₀)	Bruton's Tyrosine Kinase (BTK): 4.0 nM (enzymatic assay); 0.3 nM (FRET binding assay) [4] [1]
Off-Target Effects	Overcomes multidrug resistance (MDR) by inhibiting ABCB1 (P-glycoprotein) and ABCG2 (BCRP) transporters [5] [6].

Experimental Protocols for Key Applications

The following methodologies are adapted from recent studies investigating **RN486**'s off-target effects on multidrug resistance in cancer cells [5] [6].

Cytotoxicity and Reversal Assay (MTT Assay)

This protocol is used to determine if **RN486** can reverse resistance to chemotherapeutic drugs.

- **Purpose:** To evaluate the ability of **RN486** to re-sensitize ABCB1- or ABCG2-overexpressing cancer cells to substrate drugs like paclitaxel, doxorubicin, or mitoxantrone.
- **Procedure:**
 - **Cell Seeding:** Seed cells (e.g., ABCB1-overexpressing KB-C2 and its parental KB-3-1) in 96-well plates at 5,000 cells/well and incubate overnight.
 - **Compound Treatment:** Add non-toxic concentrations of **RN486** (e.g., 0.3, 1, 3 μ M) to the test wells 2 hours prior to the addition of a concentration gradient of the chemotherapeutic drug.
 - **Incubation and Development:** Incubate for 68 hours, then add MTT solution (4 mg/mL) and incubate for another 4 hours.
 - **Measurement:** Replace medium with DMSO to dissolve formazan crystals. Measure absorbance at 570 nm.
- **Data Analysis:** Calculate the IC₅₀ values for the chemotherapeutic drug with and without **RN486**. A significant decrease in IC₅₀ in the resistant cell line indicates reversal of MDR.

Drug Accumulation and Efflux Assay

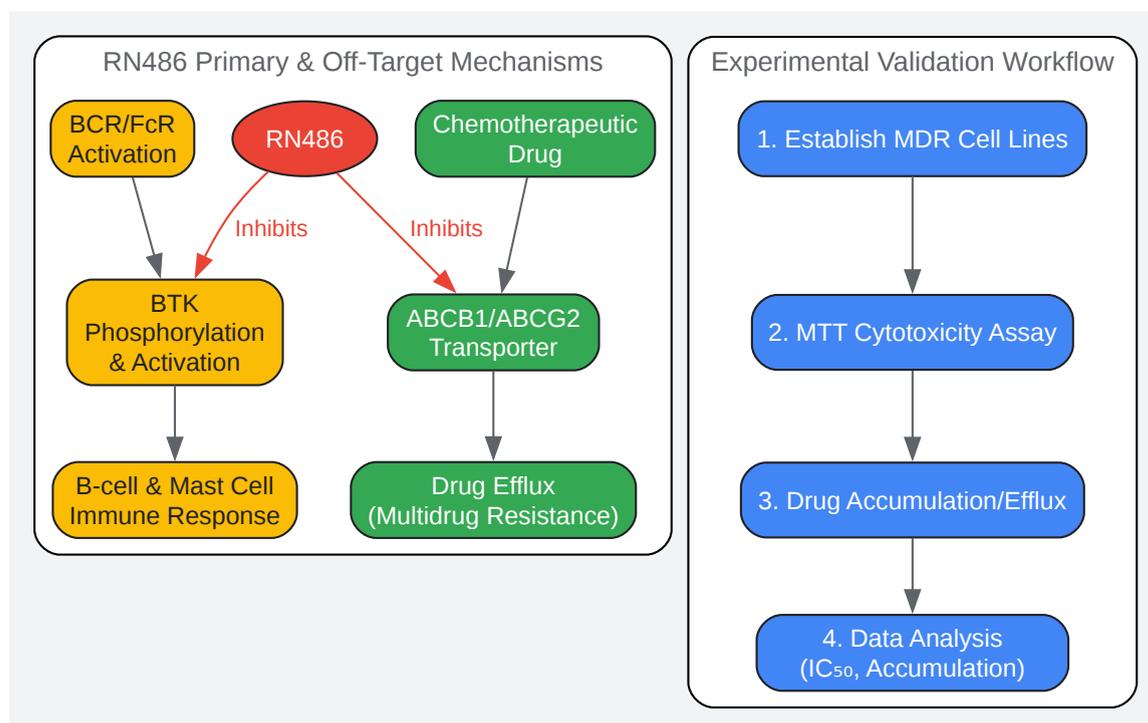
This protocol measures the intracellular concentration of a chemotherapeutic drug to determine if **RN486** inhibits transporter-mediated efflux.

- **Purpose:** To confirm that **RN486** increases the accumulation of chemotherapeutic substrates by inhibiting the efflux function of ABCB1 or ABCG2.
- **Procedure:**
 - **Cell Preparation:** Seed resistant and parental cells in 24-well plates and incubate overnight.
 - **Inhibition:** Pre-treat cells with **RN486** (e.g., 1, 3 μ M) or a positive control inhibitor (e.g., Ko143 for ABCG2) for 2 hours.
 - **Accumulation Phase:** Add a radiolabeled or fluorescent substrate (e.g., [³H]-paclitaxel for ABCB1, [³H]-mitoxantrone for ABCG2) and incubate for 2 hours.
 - **Efflux Phase (Optional):** Replace the drug-containing medium with fresh medium containing only **RN486** or the inhibitor. Collect cells at various time points (e.g., 0, 30, 60, 120 minutes).
 - **Measurement:** Lyse the cells and measure the intracellular radioactivity or fluorescence.

- **Data Analysis:** Higher intracellular drug levels in **RN486**-treated resistant cells compared to untreated controls indicates successful inhibition of the efflux transporter.

RN486 Mechanism of Action and Workflow

The following diagram illustrates the core signaling pathways inhibited by **RN486** and the experimental workflow for studying its off-target effects, synthesizing information from multiple studies [2] [5] [6].



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Diagram of **RN486**'s inhibition of BTK in immune signaling and ABC transporters in multidrug resistance, with the experimental workflow for validation.

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References

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